4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride
Overview
Description
“4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the formula C₁₂H₁₆BrClFNO . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H15BrFNO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.62 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
1. Pharmaceutical Compound Development
- Serotonin Reuptake Inhibitors : Similar compounds, like paroxetine hydrochloride, a phenylpiperidine derivative, have been developed as selective serotonin reuptake inhibitors, used for treating various anxiety and stress disorders (Germann et al., 2013).
2. Chemical Synthesis and Polymerization
- Synthesis of Novel Compounds : Piperidine derivatives have been utilized in the synthesis of various novel compounds, such as halogen, alkoxy, and alkyl ring-disubstituted ethylenes, which were further copolymerized with styrene (Hussain et al., 2019).
- Development of Copolymers : Similar structures have been used in synthesizing phenoxy ring-substituted isopropyl phenylcyanoacrylates, leading to the development of copolymers with unique properties (Whelpley et al., 2022).
3. Material Science and Chemistry
- Corrosion Inhibition Studies : Piperidine derivatives have been studied for their potential as corrosion inhibitors for metals like iron, indicating their application in material science and industrial chemistry (Kaya et al., 2016).
4. Medical Chemistry and Drug Development
- Anti-Cancer Agents : Piperidine moieties have been incorporated into new compounds showing significant activities in decreasing triglycerides, cholesterol, and blood sugar, indicating potential use as anti-cancer agents (Komoto et al., 2000).
- HIV Inhibition : Piperidinylethyl and phenoxyethyl compounds, which are structurally related, have been developed as inhibitors of HIV-1 reverse transcriptase, showing potent anti-HIV activity (Venkatachalam et al., 2000).
Safety And Hazards
properties
IUPAC Name |
4-[(2-bromo-4-fluorophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO.ClH/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPIZXYCASXYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride | |
CAS RN |
1220019-27-1 | |
Record name | Piperidine, 4-[(2-bromo-4-fluorophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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